molecular formula C6H10O3 B072988 2-Oxobutyl acetate CAS No. 1575-57-1

2-Oxobutyl acetate

Cat. No.: B072988
CAS No.: 1575-57-1
M. Wt: 130.14 g/mol
InChI Key: LHGWJCBYBIICPP-UHFFFAOYSA-N
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Description

2-Oxobutyl acetate is an organic compound with the chemical formula C6H10O3. It is a colorless liquid with a sweet, fruity odor. This compound is commonly used as a solvent and a flavoring agent due to its pleasant aroma and good solubility properties. It is also utilized in the synthesis of other organic compounds, such as rubber additives and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxobutyl acetate can be synthesized through a keto-enol tautomerization reaction. The primary method involves the reaction of butanone with acetic anhydride to form 1-acetoxy-2-butanone, which then undergoes a dehydration reaction to produce the target compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the same reaction pathway but on a larger scale. The reaction conditions are carefully controlled to optimize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: 2-Oxobutyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxobutyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of coatings, adhesives, and fragrances

Mechanism of Action

The mechanism of action of 2-oxobutyl acetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter its chemical structure and biological activity .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions. Its pleasant aroma and good solubility properties make it particularly valuable in the fragrance and flavor industries .

Properties

IUPAC Name

2-oxobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-3-6(8)4-9-5(2)7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWJCBYBIICPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166271
Record name 2-Butanone, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1575-57-1
Record name 1-Acetoxy-2-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1575-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Acetoxy-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxobutyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84222
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butanone, 1-hydroxy-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ACETOXY-2-BUTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZR62CUM43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of 1-bromobutan-2-one (10 g, 66.2 mmol), potassium acetate (7.8 g, 79.4 mmol), and N,N-dimethylformamide (50 ml) was stirred at room temperature for 5 days. Water was added to the reaction mixture and extracted with diethyl ether twice. The organic layers were combined and washed with a saturated saline solution, dried over magnesium sulfate, and filtrated. The filtrate was concentrated under reduced pressure to obtain the title compound (8.24 g) in the form of a mixture with N,N-dimethylformamide.
Quantity
10 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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